molecular formula C18H22N2O B14216158 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde CAS No. 827037-93-4

1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde

Cat. No.: B14216158
CAS No.: 827037-93-4
M. Wt: 282.4 g/mol
InChI Key: FQXGSWVDIALLEK-UHFFFAOYSA-N
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Description

1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde is an organic compound with a unique structure that includes both perimidine and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde typically involves the reaction of perimidine derivatives with appropriate aldehyde precursors. One common method involves the condensation of 1,3-diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine with formaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carboxylic acid.

    Reduction: 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is the basis for its potential antimicrobial and antifungal effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar structure but with a phenyl group instead of the aldehyde group.

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar structure with methyl groups instead of ethyl groups.

    1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-benzoimidazole: Similar structure but lacks the aldehyde group.

Uniqueness

1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde is unique due to the presence of both the perimidine and aldehyde functional groups. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The aldehyde group, in particular, allows for a wide range of chemical modifications and interactions with biological targets.

Properties

CAS No.

827037-93-4

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1,3-diethyl-2,2-dimethylperimidine-6-carbaldehyde

InChI

InChI=1S/C18H22N2O/c1-5-19-15-9-7-8-14-13(12-21)10-11-16(17(14)15)20(6-2)18(19,3)4/h7-12H,5-6H2,1-4H3

InChI Key

FQXGSWVDIALLEK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)C=O)C=CC=C3N(C1(C)C)CC

Origin of Product

United States

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